

synthesis route for 10(Z)-Nonadecenoyl chloride

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Compound of Interest

Compound Name: 10(Z)-Nonadecenoyl chloride

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An In-depth Technical Guide to the Synthesis of 10(Z)-Nonadecenoyl Chloride

This guide provides a detailed synthetic route for **10(Z)-nonadecenoyl chloride**, a valuable chemical intermediate. The synthesis is presented in three main stages, beginning with the stereoselective formation of the Z-alkene backbone via a Wittig reaction, followed by hydrolysis to the corresponding carboxylic acid, and concluding with the conversion to the final acyl chloride product. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Overview of the Synthetic Route

The synthesis of **10(Z)-nonadecenoyl chloride** is achieved through a three-step process. The key to this synthesis is the initial Wittig reaction, which establishes the Z-stereochemistry of the double bond. Non-stabilized Wittig reagents are known to produce (Z)-alkenes with high selectivity when reacting with aldehydes.^{[1][2][3]} The subsequent steps involve standard functional group transformations.

The overall synthetic pathway is as follows:

- **Step 1: Wittig Olefination.** A Wittig reaction between decanal and the ylide generated from (9-carboxynonyl)triphenylphosphonium bromide produces 10(Z)-nonadecenoic acid. To ensure solubility and prevent side reactions, the carboxylic acid on the phosphonium salt is often protected as an ester, which is then hydrolyzed in a subsequent step.
- **Step 2: Oxidation.** This step is an alternative to the Wittig reaction directly producing the carboxylic acid. If the Wittig reaction is designed to produce 10(Z)-nonadecenal, a

subsequent oxidation is required. Various methods are available for the oxidation of long-chain aldehydes to carboxylic acids.[4][5]

- Step 3: Acyl Chloride Formation. The final step is the conversion of 10(Z)-nonadecenoic acid to **10(Z)-nonadecenoyl chloride**. This is typically achieved using a chlorinating agent such as oxalyl chloride or thionyl chloride.[6][7][8]

Detailed Experimental Protocols

Step 1: Synthesis of 10(Z)-Nonadecenoic Acid via Wittig Reaction

This protocol is adapted from a general procedure for the synthesis of Z-alkenoic acids. The Wittig reaction is performed using a phosphonium ylide derived from a ω -bromoalkanoic acid ester and triphenylphosphine.

2.1. Preparation of (9-ethoxycarbonylnonyl)triphenylphosphonium Bromide

- Reactants: Ethyl 10-bromodecanoate, triphenylphosphine.
- Procedure: A solution of ethyl 10-bromodecanoate (1 equivalent) and triphenylphosphine (1.1 equivalents) in acetonitrile is refluxed for 24 hours. The solvent is then removed under reduced pressure, and the resulting crude phosphonium salt is washed with diethyl ether to yield a white solid.

2.2. Wittig Reaction and Hydrolysis

- Reactants: (9-ethoxycarbonylnonyl)triphenylphosphonium bromide, sodium ethoxide, decanal.
- Procedure:
 - The phosphonium salt (1 equivalent) is suspended in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
 - A solution of sodium ethoxide (1.1 equivalents) in ethanol is added dropwise, and the mixture is stirred for 1 hour to form the ylide.

- Decanal (1 equivalent) is then added dropwise at 0 °C, and the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
- The reaction is quenched with water, and the THF is removed under reduced pressure.
- The aqueous residue is acidified with HCl and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ethyl 10(Z)-nonadecenoate.
- The crude ester is then hydrolyzed by refluxing with a solution of potassium hydroxide in ethanol/water for 4 hours.
- After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with HCl.
- The resulting 10(Z)-nonadecenoic acid is extracted with diethyl ether, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed to yield the product.

Parameter	Value	Reference
Typical Yield (Wittig)	60-80%	General Wittig reaction yields
Typical Yield (Hydrolysis)	>95%	General ester hydrolysis yields
Z/E Selectivity	>95:5	[9]

Step 2 (Alternative): Oxidation of 10(Z)-Nonadecenal to 10(Z)-Nonadecenoic Acid

This step is necessary if the Wittig reaction is designed to produce the aldehyde 10(Z)-nonadecenal.

- Reactants: 10(Z)-Nonadecenal, potassium dichromate, sulfuric acid.
- Procedure:
 - 10(Z)-Nonadecenal (1 equivalent) is dissolved in acetone.

- A solution of potassium dichromate (0.7 equivalents) in aqueous sulfuric acid is added dropwise to the aldehyde solution at 0 °C.
- The mixture is stirred at room temperature for 8-12 hours.
- The reaction is quenched with water and extracted with diethyl ether.
- The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 10(Z)-nonadecenoic acid.

Parameter	Value	Reference
Typical Yield	70-90%	[10], General aldehyde oxidations

Step 3: Synthesis of 10(Z)-Nonadecenoyl Chloride

This protocol describes the conversion of the carboxylic acid to the final acyl chloride.

- Reactants: 10(Z)-Nonadecenoic acid, oxalyl chloride, dimethylformamide (DMF).
- Procedure:
 - 10(Z)-Nonadecenoic acid (1 equivalent) is dissolved in anhydrous dichloromethane (DCM) under an inert atmosphere.
 - A catalytic amount of DMF (1-2 drops) is added.
 - Oxalyl chloride (1.2-1.5 equivalents) is added dropwise at 0 °C.
 - The reaction mixture is stirred at room temperature for 1-2 hours, or until gas evolution ceases.
 - The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude **10(Z)-nonadecenoyl chloride**. The product is often used in the next step without further purification.

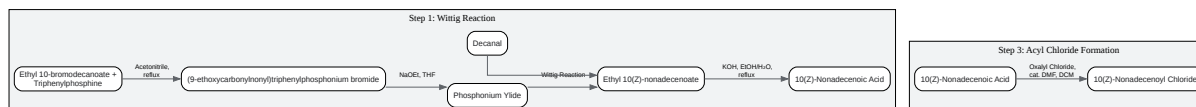
Parameter	Value	Reference
Typical Yield	>95% (crude)	[6] , [11]
Purity	High, used without further purification	[8]

Characterization Data for 10(Z)-Nonadecenoic Acid

Property	Value	Reference
Molecular Formula	C ₁₉ H ₃₆ O ₂	[12] [13]
Molecular Weight	296.49 g/mol	[13]
CAS Number	73033-09-7	[12] [13]
Appearance	Solid or liquid	[12]
¹ H NMR	Characteristic signals for cis-vinylic protons (δ ~5.3 ppm, multiplet)	General NMR data for Z-alkenes
¹³ C NMR	Characteristic signals for cis-vinylic carbons (δ ~129-130 ppm)	General NMR data for Z-alkenes
Mass Spectrometry (m/z)	[M-H] ⁻ at 295.3	[12]

Visualizations

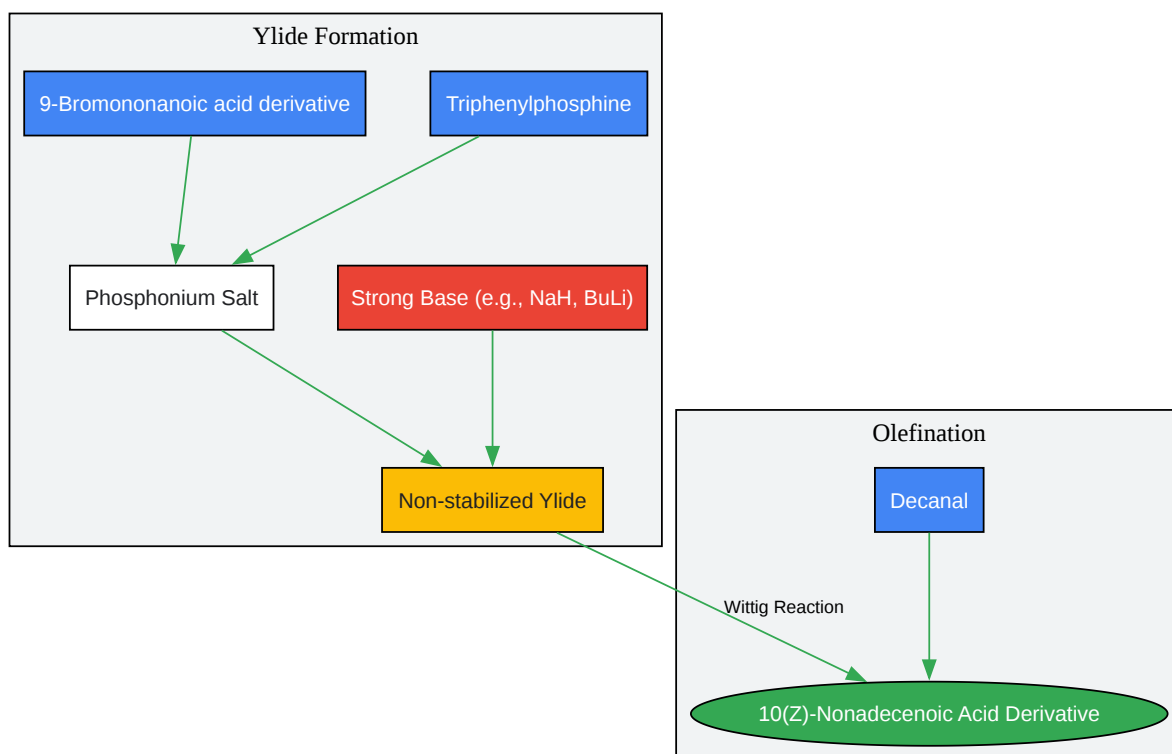
Synthesis Workflow



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Caption: Workflow for the synthesis of **10(Z)-Nonadecenoyl Chloride**.

Logical Relationship of Reactants for Wittig Reaction



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Caption: Reactant relationships for the Z-selective Wittig reaction.

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